
Chlorotrifluoroethylene
Overview
Description
Chlorotrifluoroethylene (CTFE, C₂ClF₃) is a fluorinated monomer renowned for its role in synthesizing high-performance polymers. CTFE-based polymers, such as polythis compound (PCTFE) and ethylene-chlorotrifluoroethylene copolymer (ECTFE), exhibit exceptional chemical resistance, thermal stability, and electrical properties due to the strong C-F bonds (bond energy ~485 kJ/mol) and the introduction of chlorine atoms . CTFE is synthesized via radical polymerization and is pivotal in applications ranging from chemical processing equipment to dielectric materials in electronics .
Preparation Methods
Zinc-Mediated Dechlorination of 1,1,2-Trichloro-1,2,2-Trifluoroethane (R-113)
The most widely documented method for CTFE production involves the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (R-113) using zinc powder in a lower alcohol medium. This liquid-phase reaction proceeds via the following stoichiometry:
2\text{-CF}2\text{Cl} + \text{Zn} \rightarrow \text{CClF=CF}2 + \text{ZnCl}2
Key Process Parameters:
Batch vs. Continuous Reactor Configurations
Traditional batch processes suffer from inefficiencies due to zinc consumption and the need for frequent reactor downtime to remove zinc chloride byproducts. In contrast, the continuous multi-reactor system described in US5124494A mitigates these issues by cascading reactions across three stirred-tank reactors. Each reactor operates at 70–120°C with a residence time optimized to maximize R-113 conversion (>99%) while minimizing byproducts like trifluoroethylene .
Table 1: Performance of Continuous Zinc-Mediated Process
Parameter | Reactor 1 | Reactor 2 | Reactor 3 |
---|---|---|---|
Temperature (°C) | 80 | 90 | 100 |
Pressure (kg/cm²) | 2 | 4 | 6 |
CTFE Purity (%) | 98.5 | 99.1 | 99.8 |
Byproduct Formation | <0.5% | <0.3% | <0.1% |
This configuration reduces zinc chloride contamination in the final product and enables methanol recovery (≥95%) for reuse .
Gas-Phase Catalytic Dechlorination with Hydrogen
An alternative to zinc-based methods is the gas-phase dechlorination of R-113 using hydrogen over metal oxide catalysts. This approach avoids zinc waste and operates under milder conditions:
2\text{-CF}2\text{Cl} + \text{H}2 \rightarrow \text{CClF=CF}2 + 2\text{HCl}
Catalyst Screening and Performance
EP0416615B1 evaluates catalysts such as Ni/SiO₂, Fe₂O₃, and Cr₂O₃, with nickel oxide (NiO) demonstrating superior activity. At 450°C and a hydrogen-to-R-113 molar ratio of 2.9:1, NiO achieves 56.1% conversion and 88.7% selectivity toward CTFE .
Table 2: Catalyst Performance in Gas-Phase Dechlorination
Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|
NiO | 450 | 56.1 | 88.7 |
Fe₂O₃ | 450 | 28.0 | 98.9 |
SnO₂ | 450 | 9.1 | 76.5 |
ZnO | 450 | 4.2 | 73.5 |
Notably, Fe₂O₃ exhibits near-complete selectivity but lower conversion, making it suitable for high-purity applications .
Process Optimization with Steam
Introducing steam (5–10 vol%) enhances catalyst longevity by preventing coke formation. For Ni/SiO₂, steam co-feeding extends operational stability from 50 to >200 hours at 400°C, albeit with a marginal reduction in conversion (52% → 48%) .
Halogen Exchange and Pyrolysis Routes
Ethylene-Derived Synthesis
A multi-step pathway starting with ethylene chlorination produces hexachloroethane, which undergoes fluorination with HF and SbCl₅ to yield trichlorotrifluoroethane. Subsequent dechlorination with zinc dust in ethanol achieves CTFE at 99.22% yield :
2\text{H}4 \xrightarrow{\text{Cl}2} \text{C}2\text{Cl}6 \xrightarrow{\text{HF/SbCl}5} \text{CF}3\text{-CCl}3 \xrightarrow{\text{Zn/C}2\text{H}5\text{OH}} \text{CClF=CF}_2
Table 3: High-Yield Zinc-Mediated Process
Parameter | Value |
---|---|
Temperature | 250–320°C |
Pressure | 1.0 MPa |
Zinc Catalyst | K₂ZnH₄·3H₂O |
R-113 Conversion | 99.5% |
CTFE Purity | 99.9% |
Pyrolysis of Dichlorofluoromethane
Co-pyrolysis of dichlorofluoromethane (R-21) and chlorodifluoromethane (R-22) at 600–800°C generates CTFE alongside tetrafluoroethylene (TFE). However, this method suffers from low selectivity (<50%) and requires costly separation steps .
Emerging Methods and Sustainability Considerations
Chromium-Catalyzed Fluorination
EP0514920B1 discloses a halogen-exchange reaction using tetrafluoroethylene (TFE) and hydrogen chloride over Cr₂O₃ at 300–400°C:
2=CF2 + 3\text{HCl} \rightarrow \text{CClF=CF}_2 + 2\text{HF}
This method circumvents R-113 entirely, aligning with ozone-depletion regulations, but faces challenges in HF handling and catalyst poisoning .
Byproduct Management
Zinc chloride from liquid-phase processes poses disposal challenges, with patents advocating for electrolytic recycling to regenerate zinc and Cl₂ . Gas-phase methods generate HCl, which is neutralized or repurposed in chlor-alkali processes.
Chemical Reactions Analysis
Chlorotrifluoroethylene undergoes various chemical reactions, including:
Oxidation: It is resistant to oxidation due to the presence of strong carbon-fluorine bonds.
Common reagents used in these reactions include hydrosilane for reduction and various catalysts for polymerization. Major products formed from these reactions include modified fluoropolymers with enhanced properties .
Scientific Research Applications
Polymer Chemistry
Copolymers and Blends
CTFE can be copolymerized with other monomers to create specialized fluorinated polymers. One notable example is the controlled radical copolymerization of CTFE with vinyl acetate (VAc), which allows for the fine-tuning of molecular weight and fluorinated unit content in the resulting copolymer. This process enhances the thermal stability and mechanical properties of the materials produced .
Poly(vinylidene fluoride-co-chlorotrifluoroethylene) (P(VDF-CTFE))
P(VDF-CTFE) copolymers exhibit excellent dielectric properties, making them suitable for energy storage applications. Research indicates that varying the CTFE content alters the crystallinity and dielectric relaxation behavior of these copolymers, which can significantly enhance their energy density and breakdown strength . The introduction of CTFE reduces crystallinity while maintaining essential structural characteristics, thus optimizing performance in capacitive applications.
Electrical Insulation
CTFE's unique properties make it an excellent candidate for electrical insulation materials. Its high dielectric strength and resistance to thermal degradation enable its use in high-performance capacitors. The copolymerization of CTFE with PVDF has been shown to yield materials with energy densities exceeding 25 J/cm³, which is crucial for advanced electrical insulation applications .
Antibacterial Properties
Recent studies have explored the antibacterial potential of P(VDF-CTFE) films. The presence of fluorine and chlorine atoms in these polymers has been linked to reduced bacterial adhesion, making them promising candidates for medical applications where antibacterial properties are desirable . This characteristic could lead to innovative solutions in healthcare settings, particularly in devices that require sterility.
Chemical Resistance and Industrial Applications
CTFE is widely recognized for its chemical resistance, particularly against strong acids and bases. It is employed in various industrial applications, including:
- Chemical Storage : Containers made from CTFE are used to store corrosive substances safely.
- Pulp and Paper Industry : CTFE is utilized in bleaching towers due to its resistance to harsh chemicals involved in the bleaching process .
- Flue Gas Treatment : CTFE's durability makes it suitable for flue gas treatment systems, such as those used in sulfuric acid production and storage .
Case Study 1: Energy Storage Capacitors
Research conducted on P(VDF-CTFE) demonstrated that copolymers containing varying amounts of CTFE exhibited significant improvements in energy density compared to pure PVDF. The study utilized advanced characterization techniques such as differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) to analyze the effects of CTFE content on polymer dynamics and energy storage capabilities .
Polymer Composition | Energy Density (J/cm³) | Breakdown Strength (MV/m) |
---|---|---|
Pure PVDF | ~20 | >600 |
P(VDF-CTFE) 10% | ~22 | >600 |
P(VDF-CTFE) 20% | ~25 | >600 |
Case Study 2: Antibacterial Applications
A preliminary study focused on the antibacterial properties of P(VDF-CTFE) films indicated that increasing CTFE content correlated with enhanced antibacterial activity against common pathogens. This finding suggests potential applications in medical devices where infection control is critical .
Mechanism of Action
The mechanism of action of Chlorotrifluoroethylene is primarily based on its molecular structure. The presence of chlorine and fluorine atoms attached to a carbon backbone provides it with its outstanding properties. The strong carbon-fluorine bonds contribute to its chemical resistance, while the chlorine atoms increase its solubility parameter and size-sieving ability . This unique combination of properties allows it to perform effectively in various applications.
Comparison with Similar Compounds
Comparison with Similar Fluorinated Compounds
CTFE vs. Polytetrafluoroethylene (PTFE)
Property | PCTFE (CTFE-based) | PTFE |
---|---|---|
Monomer | Chlorotrifluoroethylene | Tetrafluoroethylene |
Melting Point | 210–220°C | 327°C |
Chemical Structure | Contains Cl atoms | Fully fluorinated |
Mechanical Strength | Higher stiffness, dimensional stability | Lower creep resistance |
Permeability | Lower gas permeability | Higher permeability |
Applications | Aerospace seals, pharmaceutical packaging | Non-stick coatings, gaskets |
PCTFE’s chlorine substitution enhances intermolecular interactions, improving mechanical properties but reducing thermal stability compared to PTFE . PTFE’s fully fluorinated structure offers superior non-reactivity, while PCTFE excels in low-permeability applications .
CTFE vs. Polyvinylidene Fluoride (PVDF)
Property | CTFE Copolymers (e.g., P(VDF-CTFE)) | PVDF |
---|---|---|
Dielectric Constant | Up to 50 (at 1 kHz) | 8–12 (at 1 kHz) |
Piezoelectricity | Enhanced via terpolymerization | Inherently high |
Thermal Stability | Moderate (decomposes ~400°C) | Higher (stable up to 170°C) |
Applications | Capacitors, energy storage devices | Sensors, actuators |
CTFE’s incorporation into PVDF-based terpolymers (e.g., with VDF and TrFE) significantly increases dielectric constants and enables tunable Curie temperatures (~23°C), making them suitable for advanced electronics . PVDF remains preferred for piezoelectric applications due to its inherent crystallinity .
CTFE vs. Fluorinated Ethylene Propylene (FEP) and Perfluoroalkoxy (PFA)
Property | ECTFE (CTFE-based) | FEP/PFA |
---|---|---|
Chemical Resistance | Superior to FEP/PFA | Excellent, but less than ECTFE |
Melting Point | 240–260°C | 260–305°C (FEP), 305–310°C (PFA) |
Surface Energy | Higher (contact angle ~119°) | Lower (PTFE: ~110°) |
Applications | Corrosion-resistant linings, membranes | Wire insulation, labware |
ECTFE’s alternating ethylene-CTFE structure provides unmatched resistance to acids, bases, and oxidizers, outperforming FEP and PFA in harsh environments . However, FEP and PFA retain advantages in high-temperature applications due to higher melting points .
CTFE vs. Hexafluoropropylene (HFP) Copolymers
Property | CTFE Copolymers | HFP Copolymers (e.g., THV) |
---|---|---|
Flexibility | Moderate (thermoplastic) | High (elastomeric) |
Permeability | Low | Moderate |
Processing | Requires controlled conditions | Easier to process |
Applications | Fuel cell membranes, coatings | Flexible tubing, adhesives |
CTFE copolymers (e.g., with vinyl ethers) form alternating structures with tailored solubility and surface properties, ideal for membranes . HFP-based materials like THV prioritize flexibility and adhesion .
Key Research Findings and Data Tables
Dielectric Properties of CTFE-Containing Terpolymers
Composition (VDF/TrFE/CTFE) | Dielectric Constant (1 kHz) | Curie Temperature (°C) |
---|---|---|
60/20/20 | 50 | 23 |
70/15/15 | 45 | 30 |
80/10/10 | 40 | 40 |
Data sourced from terpolymer studies
Hydrophobicity Comparison
Polymer | Contact Angle (Water) | Surface Energy |
---|---|---|
PCTFE | 119° ± 3° | Low |
PTFE | 110°–115° | Very Low |
PVDF | 80°–85° | Moderate |
PCTFE’s hierarchical nanostructures enable superhydrophobic surfaces for anti-fouling applications
Market and Industrial Outlook
The CTFE market is projected to grow at a CAGR of 4.1%, reaching USD 150 million by 2033, driven by demand in aerospace, electronics, and chemical processing . Key players like Chemours, Solvay, and Daikin dominate production, leveraging CTFE’s niche advantages over PTFE and PVDF in specialized sectors .
Biological Activity
Chlorotrifluoroethylene (CTFE) is a fluorinated compound with significant industrial applications, particularly in the production of fluoropolymers. However, its biological activity and potential toxicity have raised concerns in environmental and health studies. This article reviews the biological effects of CTFE based on various research findings, including its metabolic pathways, toxicological effects on different organ systems, and implications for human health.
CTFE undergoes metabolic bioactivation primarily through conjugation with glutathione in the liver, leading to the formation of toxic metabolites. The main pathway involves the formation of vinyl cysteine conjugates, which are enzymatically activated and can release pyruvate, contributing to cellular toxicity . The kidney is identified as the primary target organ for CTFE toxicity, where exposure can lead to proximal tubular necrosis due to the accumulation of these toxic metabolites .
Key Metabolic Pathways
- Glutathione Conjugation : CTFE is metabolized via glutathione conjugation, resulting in nephrotoxic metabolites.
- Toxicity Mechanism : The metabolites disrupt normal cellular functions, leading to oxidative stress and cellular damage.
Acute Toxicity
Acute exposure to CTFE has been studied extensively in laboratory animals. The following table summarizes key findings from various studies regarding acute lethal inhalation data:
Species | Concentration (ppm) | Exposure Time | Effect | Reference |
---|---|---|---|---|
Rat | 1000 | 4 hours | LC50 | Hood et al. 1956 |
Rat | 5040 | 2 hours | 100% mortality | Kochanov 1958 |
Mouse | 1800 | 4 hours | LC50 | Sakharova & Tolgskaya 1977 |
Subchronic and Chronic Toxicity
Repeated exposure studies have shown varying effects depending on the concentration and duration of exposure. Notably, renal toxicity was observed at higher concentrations:
Species | Concentration (ppm) | Exposure Duration | Effect | Reference |
---|---|---|---|---|
Dog | 300 | 4 hours/day, 5 days/week for 18 exposures | Hematological changes; mild encephalopathy | Hood et al. 1956 |
Rat | 395 | 4 hours/day, 5 days/week for several weeks | Renal tubular necrosis with regeneration observed | Buckley et al. 1982 |
Rat | 241 | 6 hours/day, 5 days/week for 2 weeks | Nephrosis at high doses; no effects at lower concentrations | Gad et al. 1988 |
Case Studies
Several case studies have documented the effects of CTFE exposure in occupational settings. For instance, workers exposed to high concentrations reported symptoms consistent with renal impairment and neurological disturbances. These findings underscore the need for stringent safety measures in environments where CTFE is utilized.
Environmental Impact
CTFE's persistence in the environment raises concerns about its long-term ecological effects. Studies have indicated that it can accumulate in biological tissues, potentially affecting wildlife and entering food chains . The compound's ability to inhibit critical metabolic pathways in organisms poses risks not only to human health but also to ecosystem stability.
Q & A
Basic Question: What safety protocols are critical when handling CTFE in laboratory polymerization reactions?
Methodological Answer:
CTFE is a toxic gas (LC₅₀ of 4000 ppm for rats) and reacts violently with oxygen, forming peroxides that can initiate uncontrolled polymerization . To mitigate risks:
- Use inert atmospheres (e.g., nitrogen purging) during storage and reactions.
- Monitor peroxide formation via iodometric titration or FTIR spectroscopy.
- Implement gas detection systems for workplace exposure limits (<1 ppm).
- Store CTFE in dark, cool conditions to reduce photochemical oxidation.
Basic Question: How can researchers assess the purity and composition of CTFE monomers and copolymers?
Methodological Answer:
- Gas Chromatography (GC): Quantify CTFE monomer purity using flame ionization detection (FID) with calibrated standards .
- Nuclear Magnetic Resonance (NMR): Analyze copolymer composition (e.g., CTFE-vinylidene fluoride) via ¹⁹F NMR to resolve chemical shifts of -CF₂- and -CFCl- groups .
- Thermogravimetric Analysis (TGA): Detect impurities (e.g., residual solvents) by monitoring weight loss below 200°C .
Advanced Question: How do reactivity ratios influence the copolymer composition of CTFE with vinyl ethers?
Methodological Answer:
CTFE exhibits alternating copolymerization with vinyl ethers due to radical stabilization effects. The reactivity ratio r₁ (CTFE) ≈ 0.05 and r₂ (vinyl ether) ≈ 0.01, favoring alternating sequences . To optimize:
- Use Mayo-Lewis equations to model composition drift.
- Adjust monomer feed ratios (e.g., 1:1 CTFE:vinyl ether) to maximize alternating structures.
- Validate sequence distribution via MALDI-TOF mass spectrometry.
Advanced Question: What controlled radical polymerization (CRP) techniques enable precise synthesis of CTFE-based block copolymers?
Methodological Answer:
- Iodine Transfer Polymerization (ITP): Use iodinated chain-transfer agents (e.g., CF₂Cl-I) to synthesize poly(CTFE-b-vinylidene fluoride) with Đ < 1.3 .
- Borane-Mediated CRP: Initiate CTFE copolymerization with borane-terminated macroradicals for telechelic architectures.
- Post-polymerization modifications (e.g., thiol-ene click chemistry) can introduce functional side groups (e.g., -OH, -SO₃H) .
Application-Focused Question: How can CTFE copolymers enhance energy density in dielectric materials?
Methodological Answer:
CTFE copolymers with vinylidene fluoride (e.g., P(VDF-CTFE)) exhibit polar phase transitions under electric fields, achieving energy densities >15 J/cm³ . Key strategies:
- Synthesize copolymers with 5–15 mol% CTFE to lower critical electric fields (<100 MV/m).
- Use melt-quenching to induce amorphous regions, reducing dielectric loss.
- Validate phase behavior via first-principles DFT calculations of dipole reorientation kinetics .
Application-Focused Question: What methodologies optimize CTFE-based membranes for lithium-ion battery electrolytes?
Methodological Answer:
- Graft Copolymer Design: Introduce ionic groups (e.g., -SO₃Li) via post-polymerization sulfonation of poly(CTFE-co-ethylene) to enhance Li⁺ conductivity (>1 mS/cm) .
- Nanoporous Membranes: Use non-solvent-induced phase separation (NIPS) with CTFE-terpolymers to create 50–200 nm pores for ion selectivity.
- Characterize mechanical stability under cycling via dynamic mechanical analysis (DMA) and electrochemical impedance spectroscopy (EIS).
Basic Question: What are the crystallization kinetics of poly(CTFE) and its impact on material properties?
Methodological Answer:
Poly(CTFE) crystallizes via a two-stage process:
Nucleation: Avrami exponent n ≈ 3 indicates spherulitic growth .
Secondary Crystallization: Postulated via Hoffman-Lauritzen theory for lamellar thickening.
- Isothermal crystallization at 160–180°C maximizes crystallinity (~30%), improving solvent resistance but reducing optical clarity .
Advanced Question: How do CTFE copolymers address contradictions in thermal degradation vs. mechanical performance?
Methodological Answer:
- Trade-off Mitigation: CTFE-methyl methacrylate copolymers show improved thermal stability (Tₐ ≥ 250°C) but reduced toughness. Solutions include:
- Incorporating 10–20 wt% elastomeric modifiers (e.g., fluorinated polyethers).
- Crosslinking via peroxide initiators to enhance degradation resistance without embrittlement .
- Use Kissinger analysis to model degradation kinetics and predict service lifetimes.
Q. Table: Reactivity Ratios of CTFE with Common Comonomers
Properties
IUPAC Name |
1-chloro-1,2,2-trifluoroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF3/c3-1(4)2(5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAGAQFQZIEFAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF3 | |
Record name | TRIFLUOROCHLOROETHYLENE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIFLUOROCHLOROETHYLENE | |
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Related CAS |
9002-83-9 | |
Record name | Chlorotrifluoroethylene homopolymer | |
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DSSTOX Substance ID |
DTXSID3026485 | |
Record name | Chlorotrifluoroethylene | |
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Molecular Weight |
116.47 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Trifluorochloroethylene is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. It is very toxic by inhalation and is easily ignited. The vapors are heavier than air and a flame can flash back to the source of leak very easily. This leak can either be a liquid or vapor leak. The vapors can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Under prolonged exposure to intense heat or fire the containers may violently rupture and rocket, or the material may polymerize with possible container rupture., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor; [Hawley] Shipped as a clear, colorless liquid; [CHEMINFO MSDS], COLOURLESS ODOURLESS GAS. | |
Record name | TRIFLUOROCHLOROETHYLENE | |
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Record name | Ethene, 1-chloro-1,2,2-trifluoro- | |
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Record name | Trifluorochloroethylene | |
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Record name | TRIFLUOROCHLOROETHYLENE | |
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Boiling Point |
-18 °F at 760 mmHg (USCG, 1999), -18 °F, -27.8 °C, -28 °C | |
Record name | TRIFLUOROCHLOROETHYLENE | |
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Record name | Trifluorochloroethylene | |
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Record name | Chlorotrifluoroethylene | |
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Record name | TRIFLUOROCHLOROETHYLENE | |
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Flash Point |
-27.8 °C | |
Record name | TRIFLUOROCHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Soluble in benzene, chloroform | |
Record name | Chlorotrifluoroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.307 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.54 g/cu cm at -60 °C, Density: 1.305 (liquid) at 20 °C, Relative density (water = 1): 1.3 | |
Record name | TRIFLUOROCHLOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4698 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chlorotrifluoroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIFLUOROCHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.02 | |
Record name | TRIFLUOROCHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
4590.0 [mmHg], 4.592X10+3 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 25 °C: 612 | |
Record name | Trifluorochloroethylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1629 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Chlorotrifluoroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIFLUOROCHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Trichloroethylene, 1.0%, Chlorodifluoroethylene 0.05% | |
Record name | Chlorotrifluoroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
79-38-9, 9002-83-9 | |
Record name | TRIFLUOROCHLOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4698 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chlorotrifluoroethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorotrifluoroethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluorochloroethylene | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/trifluorochloroethylene-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Ethene, 1-chloro-1,2,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chlorotrifluoroethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorotrifluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethene, 1-chloro-1,2,2-trifluoro-, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROTRIFLUOROETHYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF215GW34G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chlorotrifluoroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIFLUOROCHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-158.2 °C, -158 °C | |
Record name | Chlorotrifluoroethylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2806 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIFLUOROCHLOROETHYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0685 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
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